(S)-(2-アミノ-4-メチルペンチル)カルバミン酸tert-ブチルエステル

概要

説明

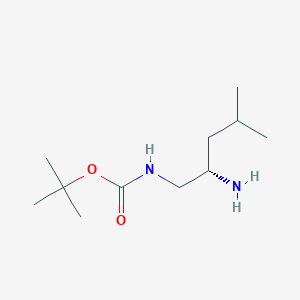

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a chiral carbon atom. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

科学的研究の応用

Chemistry

- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions.

- Polymer Production : Its stability and reactivity make it suitable for industrial applications, particularly in the production of polymers.

Biology

- Biochemical Probes : It serves as a probe to study enzyme activities due to its ability to interact with carboxylic acids and alcohols through esterification processes .

- Antimalarial and Antimicrobial Properties : Research indicates that compounds similar to (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester exhibit significant activity against Plasmodium species and various bacterial strains .

Medicine

- Drug Development : The compound is explored as a potential prodrug that can be activated within the body to release active therapeutic agents. Its structural modifications can enhance bioactivity while minimizing side effects .

- Cytotoxicity Studies : Evaluations on Vero cells have shown that certain analogs possess lower cytotoxicity compared to traditional drugs, indicating a favorable safety profile for therapeutic applications .

Antimalarial Efficacy

A study conducted in 2006 synthesized several analogs of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester, testing their efficacy against P. falciparum. The results indicated that specific structural modifications enhanced potency while reducing methemoglobin formation, a common side effect associated with antimalarial treatments.

Antimicrobial Activity

Another investigation revealed significant antimicrobial activity against resistant bacterial strains. The study highlighted how structural features could enhance bioactivity and selectivity towards microbial targets.

Cytotoxicity Assessment

A comparative analysis assessed various derivatives for their cytotoxic effects on human cell lines. Findings suggested that modifications to the tert-butyl group influenced both efficacy and toxicity profiles, emphasizing the importance of careful design in drug development .

Summary of Biological Activities

| Activity Type | Target Organism/Condition | Observed Effect | Reference |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | Inhibitory activity | |

| Antimicrobial | Various bacteria | Growth inhibition | |

| Cytotoxicity | Vero cells | Cell viability reduction |

Pharmacokinetics and Mode of Action

The pharmacokinetic properties of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester are influenced by its structure. The tert-butyl ester group provides excellent stability against nucleophiles and reducing agents, allowing for controlled release mechanisms in biological systems. The compound's action primarily involves esterification processes leading to the formation of tert-butyl esters from carboxylic acids .

作用機序

Target of Action

The primary targets of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester are carboxylic acids and alcohols . The compound acts as a protecting group for these targets, preventing their reaction with various nucleophiles and reducing agents .

Mode of Action

The compound interacts with its targets through a process known as esterification . This involves the formation of an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may then add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of thioesters and thioacids . It is involved in the synthesis of N-urethane-protected α-amino/peptide thioacids from their corresponding acids and Na2S . The chemistry is compatible with a wide variety of urethane protecting groups, side-chain functionalities, and sterically hindered amino acids .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its structure and the environment. The tert-butyl ester group is known for its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . This contributes to its bioavailability.

Result of Action

The result of the compound’s action is the formation of tert-butyl esters and ethers from carboxylic acids and alcohols . These products are stable and can be used in further reactions. The compound’s action also prevents the polymerization of the amino acids and minimizes undesirable side reactions during the synthetic process .

Action Environment

The action, efficacy, and stability of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester are influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, the compound’s tert-butylation reactions proceed much faster and in higher yields at certain temperatures . Additionally, the compound’s stability and reactivity can be affected by the presence of strong nucleophiles or reducing agents .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester typically involves the reaction of (S)-2-amino-4-methylpentanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

化学反応の分析

Types of Reactions

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted carbamates.

類似化合物との比較

Similar Compounds

(S)-2-Amino-4-methylpentanol: Lacks the ester group, making it less reactive in certain chemical reactions.

tert-Butyl carbamate: Lacks the chiral center and amino group, limiting its biological applications.

®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activities due to its different spatial arrangement

Uniqueness

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is unique due to its combination of a chiral center, an amino group, and a tert-butyl ester group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

生物活性

(S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester, also known as tert-butyl (S)-2-amino-4-methylpentanoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.

Synthesis and Structural Characteristics

The compound is synthesized through multi-step reactions involving various reagents and conditions. Key steps include the use of protecting groups and coupling reactions to form the carbamic acid structure. The final product typically exhibits a tert-butyl ester moiety, which contributes to its stability and solubility in biological systems.

Antimalarial and Antimicrobial Properties

Research has indicated that compounds similar to (S)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester exhibit significant antimalarial and antimicrobial activities. In vitro studies have shown promising results against Plasmodium species, which cause malaria, as well as against various bacterial strains. The mechanism of action is believed to involve interference with metabolic pathways critical for the survival of these pathogens .

Table 1: Summary of Biological Activities

Cytotoxicity Studies

Cytotoxicity assays have been performed using Vero cells, a standard cell line for evaluating cytotoxic effects. Results demonstrated that certain analogs of the compound exhibit lower cytotoxicity compared to traditional antimalarial drugs, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

- Antimalarial Efficacy : A study published in 2006 synthesized several analogs of the compound and tested their efficacy against P. falciparum. The results showed that specific structural modifications enhanced potency while reducing methemoglobin formation, a common side effect associated with some antimalarial treatments .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds, revealing significant activity against resistant bacterial strains. The study highlighted the importance of structural features in enhancing bioactivity and selectivity towards microbial targets .

- Cytotoxicity Assessment : A comparative analysis was conducted on various derivatives to assess their cytotoxic effects on human cell lines. The findings indicated that modifications to the tert-butyl group influenced both efficacy and toxicity profiles, emphasizing the need for careful design in drug development .

特性

IUPAC Name |

tert-butyl N-[(2S)-2-amino-4-methylpentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUFVQWMZAPPGI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。